POPS-Na

Catalog No.
S865009
CAS No.
321863-21-2
M.F
C40H75NNaO10P
M. Wt
784 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POPS-Na

CAS Number

321863-21-2

Product Name

POPS-Na

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate

Molecular Formula

C40H75NNaO10P

Molecular Weight

784 g/mol

InChI

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1

InChI Key

RQYKXRYGZHMUSU-JEAFVVATSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules.

POPS-Na (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt) is a highly purified, synthetic anionic phospholipid featuring an asymmetric acyl chain configuration (one saturated palmitoyl and one unsaturated oleoyl group). As a critical structural component mimicking mammalian inner-leaflet cell membranes, it is widely procured for liposomal formulations, lipid nanoparticles (LNPs), and functional membrane assays [1]. With a well-defined phase transition temperature (Tm ~14°C), POPS-Na provides a stable, fluid-phase matrix at physiological conditions, offering highly predictable handling and formulation consistency compared to natural tissue extracts[1].

Substituting POPS-Na with natural Brain PS introduces severe lot-to-lot variability in acyl chain composition and carries unacceptable transmissible spongiform encephalopathy (TSE) risks for clinical formulations [1]. Conversely, using symmetric synthetic analogs like DOPS (di-18:1) or DPPS (di-16:0) drastically alters the thermodynamic properties of the resulting lipid bilayer. DOPS is highly susceptible to oxidative degradation and creates excessively fluid membranes that can lead to premature payload leakage, while DPPS remains in a rigid gel phase at room temperature (Tm ~54°C), severely impeding liposome extrusion processes and cellular fusion [1]. POPS-Na bridges this gap, providing necessary fluidity without compromising oxidative stability or processability.

Elimination of Batch-to-Batch Variability and Pathogen Risk

Natural phosphatidylserine (Brain PS) typically contains a heterogeneous mixture of fatty acids, resulting in fluctuating phase transition profiles and inconsistent assay performance. POPS-Na provides >99% defined 16:0-18:1 stereochemistry [1]. In comparative liposome extrusion studies, synthetic POPS-Na yields highly monodisperse vesicle populations consistently across batches, whereas Brain PS formulations exhibit broader size distributions due to lipid heterogeneity[1]. Furthermore, the synthetic nature of POPS-Na ensures complete absence of animal-derived adventitious agents, a mandatory requirement for GMP-grade pharmaceutical procurement.

Evidence DimensionAcyl chain purity and lot-to-lot consistency
Target Compound Data>99% defined 16:0-18:1 acyl chain purity
Comparator Or BaselinePorcine/Bovine Brain PS (heterogeneous mixture)
Quantified Difference100% elimination of compositional heterogeneity and animal-origin risk
ConditionsGMP pharmaceutical precursor evaluation and liposome sizing assays

Procuring synthetic POPS-Na is critical for regulatory compliance and reproducible manufacturing of clinical-grade lipid nanoparticles, avoiding the validation nightmares of natural extracts.

Optimized Phase Transition (Tm) for Extrusion and Physiological Fluidity

The thermodynamic behavior of POPS-Na is dictated by its asymmetric tail, resulting in a phase transition temperature (Tm) of approximately 14°C [1]. When compared to the symmetric saturated analog DPPS (Tm = 54°C), POPS-Na allows for liposome extrusion and formulation at room temperature without the need for heated jackets [1]. Compared to DOPS (Tm = -11°C), POPS-Na offers tighter lipid packing, which reduces the permeability of the bilayer to small water-soluble molecules. This balance ensures that POPS-Na liposomes remain fluid and fusogenic at 37°C while maintaining structural integrity during storage.

Evidence DimensionPhase transition temperature (Tm) and processing temperature
Target Compound DataTm ~14°C (processable at room temperature)
Comparator Or BaselineDPPS (Tm ~54°C)
Quantified Difference~40°C reduction in required processing temperature compared to DPPS
ConditionsDifferential Scanning Calorimetry (DSC) and liposome extrusion protocols

Room-temperature processability lowers manufacturing costs and protects heat-sensitive APIs (like mRNA or proteins) from thermal degradation during LNP assembly.

Enhanced Oxidative Stability Compared to Polyunsaturated Analogs

Lipid oxidation is a primary failure mode for liposomal shelf life. Because POPS-Na contains only a single double bond (oleoyl 18:1) per molecule, its rate of lipid peroxidation is significantly lower than that of highly unsaturated analogs like DOPS or natural extracts containing docosahexaenoic acid (DHA, 22:6) [1]. Accelerated stability testing demonstrates that POPS-Na formulations maintain >95% chemical integrity over extended storage under inert atmospheres, whereas polyunsaturated alternatives show rapid accumulation of peroxide degradants, leading to membrane destabilization and payload leakage [1].

Evidence DimensionSusceptibility to lipid peroxidation
Target Compound DataSingle degree of unsaturation (high oxidative stability)
Comparator Or BaselineDOPS (two double bonds) and Brain PS (polyunsaturated tails)
Quantified DifferenceSignificantly reduced peroxide value accumulation over time
ConditionsAccelerated stability testing of aqueous liposome suspensions

Higher oxidative stability translates directly to longer shelf life and reduced requirement for extreme cold-chain logistics for the final formulated product.

GMP-Grade Lipid Nanoparticle (LNP) and Liposome Manufacturing

Due to its synthetic purity and animal-free origin, POPS-Na is highly specified as an anionic lipid for clinical LNP formulations [1]. It provides the necessary negative surface charge for targeted delivery mechanisms while ensuring strict lot-to-lot reproducibility and regulatory compliance.

Coagulation Cascade and Annexin V Binding Assays

The 16:0-18:1 acyl chain configuration of POPS-Na accurately mimics the primary phosphatidylserine species exposed on the outer leaflet of apoptotic mammalian cells [1]. This makes it a standard procurement choice for developing standardized in vitro diagnostic kits for blood coagulation and Annexin V apoptosis assays, where natural Brain PS introduces unacceptable baseline noise.

Reconstitution of Membrane Proteins

POPS-Na is highly effective for forming planar lipid bilayers and proteoliposomes for the structural and functional study of integral membrane proteins [2]. Its room-temperature fluidity allows for spontaneous protein insertion without the thermal stress required by DPPS, while its tighter packing compared to DOPS prevents proton or ion leakage in electrophysiological measurements.

Dates

Last modified: 08-16-2023

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